Tomazin

Catalog No.
S14658589
CAS No.
27542-14-9
M.F
C21H22O7
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tomazin

CAS Number

27542-14-9

Product Name

Tomazin

IUPAC Name

[3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H22O7/c1-5-12(2)20(23)27-15(21(3,4)24)11-26-19-17-14(8-9-25-17)10-13-6-7-16(22)28-18(13)19/h5-10,15,24H,11H2,1-4H3/b12-5-

InChI Key

VJVXQSFKTVUEFY-XGICHPGQSA-N

Canonical SMILES

CC=C(C)C(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O

Isomeric SMILES

C/C=C(/C)\C(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O

Tomazin is a chemical compound with the molecular formula C21H22O7, classified as a phytochemical. It is recognized for its structural complexity and potential biological activities. Tomazin is primarily derived from natural sources and has garnered interest for its applications in various fields, including agriculture and medicine. The compound exhibits a distinct chemical structure that contributes to its unique properties and functional capabilities.

Typical of organic compounds. Its reactivity is influenced by the presence of functional groups within its structure, allowing it to undergo:

  • Hydrolysis: In the presence of water, Tomazin can break down into simpler components, which may enhance its bioavailability.
  • Oxidation-Reduction Reactions: Depending on the conditions, Tomazin can be oxidized or reduced, affecting its biological activity.
  • Esterification: The compound can react with alcohols to form esters, which may alter its solubility and reactivity.

These reactions are pivotal in understanding how Tomazin interacts with other substances in biological systems and its potential applications.

Tomazin exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notably, it has shown:

  • Antioxidant Properties: Tomazin can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects: Studies indicate that Tomazin possesses antimicrobial properties against various pathogens, making it a candidate for developing natural preservatives or therapeutic agents.
  • Anti-inflammatory Activity: The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

These activities highlight Tomazin's potential as a beneficial compound in both health and agricultural contexts.

The synthesis of Tomazin can be achieved through various methods:

  • Natural Extraction: Isolated from plant sources where it naturally occurs, often involving solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis through multi-step organic reactions, including condensation and functional group modifications.
  • Biotechnological Methods: Utilizing microbial fermentation processes to produce Tomazin from precursor compounds, which can be more sustainable than traditional chemical synthesis.

Each method has implications for the purity, yield, and cost-effectiveness of producing Tomazin.

Tomazin finds applications across several domains:

  • Agriculture: Used as an insecticide due to its effectiveness against pests while being safe for beneficial insects. Its ability to disrupt sodium channels in insect cells leads to paralysis and death of the pests without harming the environment significantly .
  • Pharmaceuticals: Explored for its potential therapeutic effects in treating oxidative stress-related diseases and infections.
  • Food Industry: Investigated as a natural preservative due to its antimicrobial properties.

These applications underscore the versatility of Tomazin as a compound with significant commercial potential.

Several compounds exhibit similarities to Tomazin in terms of structure or function. Here are some notable examples:

Compound NameMolecular FormulaKey Features
IndoxacarbC19H22ClN3O3An insecticide effective against various pests; operates by blocking sodium channels similar to Tomazin .
FlubendiamideC17H18ClF6N3O2Another insecticide that targets insect muscle function but has a different mechanism of action .
SpinosadC27H45NO7A natural insecticide derived from fermentation; known for its neurotoxic effects on insects .

Uniqueness of Tomazin

What sets Tomazin apart from these compounds is its specific action mechanism against pests while maintaining compatibility with integrated pest management programs. It shows efficacy at lower concentrations and has a favorable environmental profile compared to many synthetic alternatives.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

386.13655304 g/mol

Monoisotopic Mass

386.13655304 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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